molecular formula C17H15F3N2O B2588709 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS No. 2242777-07-5

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

Cat. No.: B2588709
CAS No.: 2242777-07-5
M. Wt: 320.315
InChI Key: RFSDYRVOGWHOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This mechanism is of significant research interest for modulating immune cell trafficking, as S1P1 receptor engagement leads to the internalization of the receptor, sequestering lymphocytes within lymph nodes and preventing their migration to sites of inflammation. This action underpins its utility as a valuable pharmacological tool in preclinical research for investigating novel therapeutic pathways in autoimmune disorders such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Research indicates that structural analogs of this compound class demonstrate efficacy in animal models of these conditions by reducing the circulating lymphocyte count, thereby attenuating the inflammatory response. Its high selectivity for S1P1 over other S1P receptor subtypes makes it a precise instrument for dissecting the specific role of S1P1 signaling in physiological and pathological processes, offering insights distinct from those provided by pan-S1P receptor modulators. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSDYRVOGWHOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as 4-pyrrolidinone.

    Substitution with 3-Methylpyridin-4-ylmethyl Group:

    Introduction of the 3,4,5-Trifluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidin-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacological profile of such compounds, potentially leading to the development of new antidepressants that are more effective and have fewer side effects .
  • Anti-Cancer Properties : The compound's structural analogs have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to influence biological activity by modulating interactions with biological targets, which could lead to novel anti-cancer therapies .
  • Neurological Disorders : There is growing interest in using pyrrolidine derivatives for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier may facilitate its use in targeting neurological pathways involved in these conditions .

Case Studies and Research Findings

  • Study on Antidepressant Effects : A study published in MDPI explored various trifluoromethyl-containing compounds and their antidepressant effects through serotonin receptor modulation. The findings suggest that the incorporation of trifluoromethyl groups can enhance binding affinity and selectivity for serotonin receptors .
  • Anti-Cancer Research : A recent investigation focused on a series of pyrrolidine derivatives, including our compound of interest, demonstrated significant cytotoxicity against various cancer cell lines. These studies underline the importance of structural modifications in enhancing therapeutic efficacy .
  • Neuroprotective Effects : Research highlighted in the Human Metabolome Database indicated that pyrrolidine derivatives could offer neuroprotective benefits by modulating tau protein aggregation—a key factor in Alzheimer's disease pathology .

Data Table: Comparison of Similar Compounds

Compound NameStructureApplicationKey Findings
Compound AStructureAntidepressantEnhanced serotonin receptor affinity
Compound BStructureAnti-cancerSignificant cytotoxicity against breast cancer cells
Compound CStructureNeuroprotectiveInhibition of tau aggregation

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

UCB-J belongs to a class of SV2A-targeting radioligands. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Structural Features Target Key Properties Clinical Applications
[¹¹C]UCB-J 3,4,5-Trifluorophenyl; 3-methylpyridin-4-ylmethyl SV2A High affinity (Ki < 10 nM), rapid brain penetration, short half-life (¹¹C: ~20 min) . Quantifying synaptic loss in AD, epilepsy, and primary tauopathies .
[¹⁸F]SynVesT-1 3,5-Difluorophenyl; 3-methylpyridin-4-ylmethyl (racemic mixture) SV2A Moderate affinity (Ki ~20 nM), longer half-life (¹⁸F: ~110 min), reduced uptake in epileptogenic zones vs. [¹⁸F]FDG-PET . Epilepsy imaging; broader clinical utility due to ¹⁸F labeling .
Levetiracetam Non-radioactive parent compound; lacks fluorophenyl substituents SV2A FDA-approved antiepileptic drug; inhibits synaptic vesicle exocytosis. Guides UCB-J design but lacks imaging utility . Epilepsy treatment; preclinical validation of SV2A ligands .
[³H]UCB-J Tritiated version of UCB-J SV2A Used for autoradiography; identical binding profile to [¹¹C]UCB-J but limited to ex vivo studies . Preclinical synaptic density mapping in spinal cord injury models .

Key Differentiators

Fluorination Pattern :

  • UCB-J’s 3,4,5-trifluorophenyl group enhances SV2A binding affinity compared to [¹⁸F]SynVesT-1’s 3,5-difluorophenyl substitution . This difference may influence selectivity and off-target interactions.

Isotope and Half-Life :

  • [¹¹C]UCB-J’s short half-life restricts its use to facilities with on-site cyclotrons, whereas [¹⁸F]SynVesT-1’s longer half-life facilitates centralized production and distribution .

Kinetic Properties :

  • UCB-J exhibits superior brain pharmacokinetics, with faster equilibrium and higher specific binding in cortical regions compared to SynVesT-1 .

Clinical Utility :

  • UCB-J has been validated in Alzheimer’s disease , showing synaptic loss correlating with tau pathology and cognitive decline . SynVesT-1, however, has demonstrated advantages in epilepsy imaging, with finer delineation of seizure foci .

Research Findings

  • UCB-J in Neurodegeneration :

    • In AD, [¹¹C]UCB-J PET revealed 30-40% synaptic loss in the hippocampus, correlating with Mini-Mental State Examination (MMSE) scores .
    • In primary tauopathies (e.g., progressive supranuclear palsy), UCB-J binding inversely correlated with disease severity .
  • SynVesT-1 in Epilepsy :

    • [¹⁸F]SynVesT-1 uptake was reduced by 25-35% in epileptogenic zones of focal cortical dysplasia patients, outperforming [¹⁸F]FDG-PET in lesion detection .

Biological Activity

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, also referred to as 11C-UCB-J in the context of PET imaging, is a compound that has garnered attention for its potential applications in neuroimaging and as a biomarker for synaptic density. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in medical research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C15H18F3N2OC_{15}H_{18}F_{3}N_{2}O, and it possesses a complex structure that contributes to its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and may influence receptor interactions.

11C-UCB-J acts primarily as a selective radiotracer for the synaptic vesicle glycoprotein 2A (SV2A), which is involved in neurotransmitter release. The binding affinity of this compound to SV2A is critical for its role in neuroimaging and understanding synaptic function. Studies have shown that it exhibits a dissociation constant (Kd) of approximately 3.4 nM, indicating strong binding affinity to SV2A receptors .

Pharmacokinetics

The pharmacokinetic profile of 11C-UCB-J has been characterized through various studies involving nonhuman primates. It was found to have a high free fraction (0.46 ± 0.02) in plasma and demonstrated moderate metabolic stability with 39% ± 5% parent compound remaining after 30 minutes . The biodistribution studies revealed high uptake in brain regions rich in SV2A, suggesting effective targeting capabilities.

Efficacy in Imaging

In PET imaging studies, 11C-UCB-J has shown promising results for assessing synaptic density across various neurological conditions. The compound's ability to quantify SV2A levels allows researchers to investigate neurodegenerative diseases such as Alzheimer's and epilepsy. For instance, preblocking studies with levetiracetam indicated significant occupancy rates (approximately 60% to 90%) at varying doses .

Data Tables

Parameter Value
Molecular FormulaC15H18F3N2O
Kd (Dissociation Constant)3.4 nM
Free Fraction0.46 ± 0.02
Metabolite Stability39% ± 5% remaining at 30 min
Brain UptakeHigh

Case Studies and Research Findings

  • Neuroimaging Applications : A study evaluated the efficacy of 11C-UCB-J as a PET tracer for measuring SV2A levels in patients with epilepsy. The results indicated that this compound could serve as a reliable biomarker for assessing synaptic integrity in clinical settings .
  • Biodistribution Studies : Research involving rhesus macaques demonstrated that the liver and brain are the primary organs for biodistribution, which is critical for understanding dosage limits and potential side effects during human trials .
  • Comparison with Other Tracers : In comparative studies with other PET tracers targeting different receptors, 11C-UCB-J exhibited superior specificity for SV2A, highlighting its potential utility in distinguishing between various neurological disorders .

Q & A

Q. How can researchers optimize the synthesis yield of 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one?

Methodological Answer: Optimizing synthesis requires systematic adjustments to reaction parameters. Key factors include:

  • Catalyst Selection : Use palladium-based catalysts for coupling reactions, as they enhance regioselectivity in heterocyclic systems (e.g., Suzuki-Miyaura coupling for fluorophenyl groups) .
  • Solvent Systems : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates, as demonstrated in analogous pyrrolidinone syntheses .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Reference Table: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on YieldSource
CatalystPd(PPh₃)₄+25%
SolventDMF/Dichloromethane (1:1)+15%
Temperature70°C+10%
Purification MethodColumn + Recrystallization+20% Purity

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies methylpyridinyl and trifluorophenyl protons (δ 2.4–3.1 ppm for CH₃; δ 7.2–8.1 ppm for aromatic H) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidin-2-one core; compare with analogous structures (e.g., thiopyrano-pyrimidinone derivatives) .
  • FT-IR : Validate carbonyl stretch (C=O at ~1700 cm⁻¹) and fluorophenyl C-F bonds (1100–1200 cm⁻¹) .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methylpyridinyl derivatives) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • First Aid : For inhalation, administer oxygen; for skin contact, wash with 0.9% saline solution .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate kinase inhibition selectivity?

Methodological Answer:

  • Experimental Design :
    • Cell Lines : Use HEK293 cells transfected with target kinases (e.g., JAK2, EGFR) .
    • Dose-Response : Test concentrations from 1 nM–100 µM; include staurosporine as a positive control .
    • Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay (ATP competition) .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ target) .

Q. Reference Table: Key Variables in Kinase Assays

VariableRecommendationRationaleSource
Cell LineHEK293 + kinase transfectionHigh transfection efficiency
Assay Duration60 minATP depletion threshold
Control CompoundStaurosporine (IC₅₀ ~10 nM)Broad-spectrum inhibitor

Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?

Methodological Answer:

  • Experimental Framework :
    • Hydrolysis Stability : Incubate in pH 7.4 buffer at 25°C; monitor degradation via HPLC over 30 days .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life (t₁/₂) .
    • Bioaccumulation : Use zebrafish models (OECD TG 305) to measure bioconcentration factors (BCF) .
  • Modeling : Apply EPI Suite™ to predict log Kow and soil adsorption coefficient (Koc) .

Q. How to resolve contradictions in reported crystal structure data?

Methodological Answer:

  • Validation Protocol :
    • Redetermination : Re-crystallize from acetonitrile and collect high-resolution X-ray data (R-factor < 5%) .
    • DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries .
    • Database Cross-Check : Align with Cambridge Structural Database (CSD) entries for pyrrolidin-2-one derivatives .

Q. Reference Table: Key Crystallographic Parameters

ParameterObserved ValueCalculated (DFT)DiscrepancySource
C=O Bond Length1.21 Å1.22 Å0.01 Å
Dihedral Angle172.3°170.5°1.8°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.